
10,11-Dihydro-24-hydroxyaflavinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-24-hydroxyaflavinine typically involves the isolation from natural sources rather than synthetic routes. It is extracted from the ascostromata of Eupenicillium crustaceum . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods
Most of the available compound is obtained through laboratory-scale extraction from natural sources .
化学反应分析
Types of Reactions
10,11-Dihydro-24-hydroxyaflavinine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
科学研究应用
10,11-Dihydro-24-hydroxyaflavinine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of natural products and their chemical properties.
Biology: It is studied for its anti-insectan properties and potential use in pest control.
Industry: Its role in industrial applications is limited, primarily due to its natural origin and the complexity of its extraction.
作用机制
The mechanism of action of 10,11-Dihydro-24-hydroxyaflavinine involves its interaction with biological targets, leading to its anti-insectan effects. The specific molecular targets and pathways are not well-characterized, but it is believed to interfere with the normal physiological processes of insects, leading to their death .
相似化合物的比较
Similar Compounds
Aflavinine: The parent compound from which 10,11-Dihydro-24-hydroxyaflavinine is derived.
Other Hydroxyaflavinines: Compounds with similar structures but different hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation at the 24th position, which may confer distinct biological activities compared to other aflavinine analogs .
属性
CAS 编号 |
171569-81-6 |
|---|---|
分子式 |
C28H41NO2 |
分子量 |
423.641 |
IUPAC 名称 |
(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
InChI |
InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1 |
InChI 键 |
ZNPZDEJOIANYNU-BMBFZTKFSA-N |
SMILES |
CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |
外观 |
Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


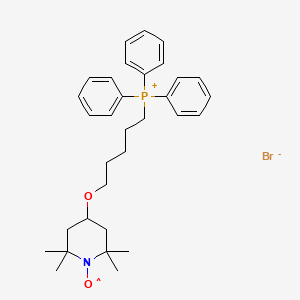
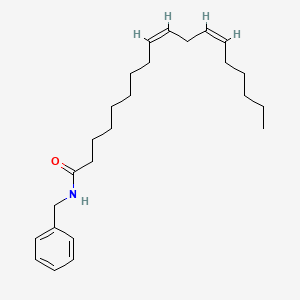
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
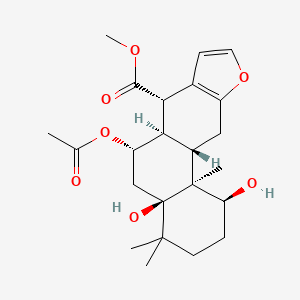
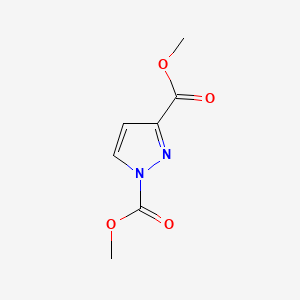
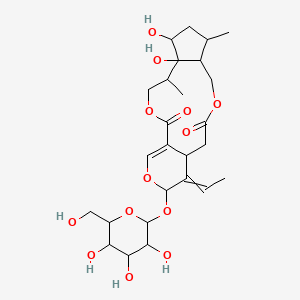
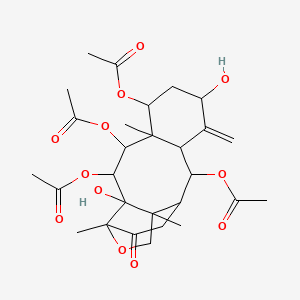
![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)

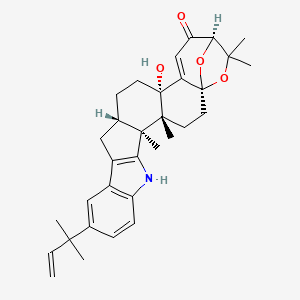
![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
